![molecular formula C12H10N4S B13871332 2-(2-methylsulfanylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13871332.png)
2-(2-methylsulfanylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methylsulfanylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrimidine ring fused to a pyrrolo[2,3-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylsulfanylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Another approach involves the condensation of 1,2,4-triazines with appropriate dienophiles to form the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-methylsulfanylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, sulfonates
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Applications De Recherche Scientifique
2-(2-methylsulfanylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential neurotropic and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mécanisme D'action
The mechanism of action of 2-(2-methylsulfanylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. Molecular docking studies have shown that this compound can bind to the GABA A receptor, indicating its potential as a neurotropic agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar pyridine core and exhibit a range of biological activities, including antimicrobial and antifungal properties.
Pyrazolo[3,4-b]pyridines: Known for their antiviral and anticancer activities.
Uniqueness
2-(2-methylsulfanylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific structural features, which confer distinct biological activities and potential applications in various fields. Its ability to interact with multiple molecular targets makes it a versatile compound for scientific research.
Propriétés
Formule moléculaire |
C12H10N4S |
|---|---|
Poids moléculaire |
242.30 g/mol |
Nom IUPAC |
2-(2-methylsulfanylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C12H10N4S/c1-17-12-14-6-9(7-15-12)10-5-8-3-2-4-13-11(8)16-10/h2-7H,1H3,(H,13,16) |
Clé InChI |
OXCIHGSESMUZGJ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC=C(C=N1)C2=CC3=C(N2)N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(Tert-butoxycarbonyl)piperazin-1-ylmethyl]-1-(tert-butoxycarbonyl)indole](/img/structure/B13871252.png)

![Ethyl 2-[(2-bromo-6-methoxypyridin-4-yl)amino]-2-oxoacetate](/img/structure/B13871266.png)
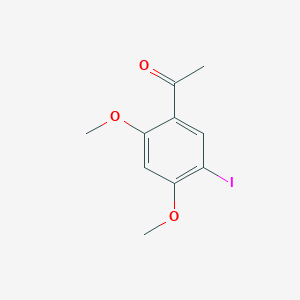
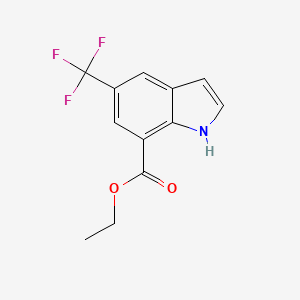
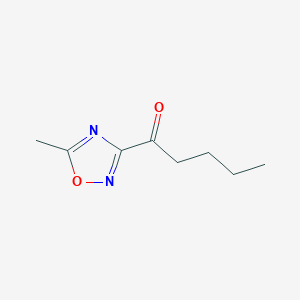
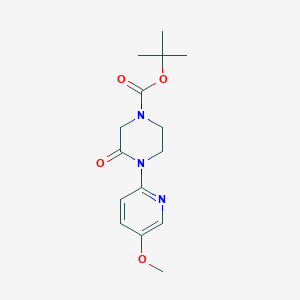

![3,5-Dichloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B13871309.png)
![3-oxo-Spiro[3.5]nonane-1-carboxylic acid methyl ester](/img/structure/B13871325.png)

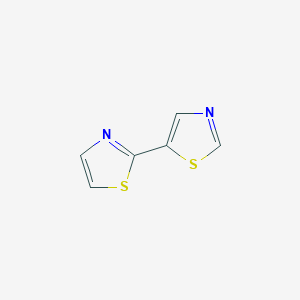
![N-methyl-3-[[4-(4-phenylpiperidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13871335.png)
![4-[3-(2,3-dihydro-1H-isoindol-5-yloxy)propyl]morpholine](/img/structure/B13871340.png)
